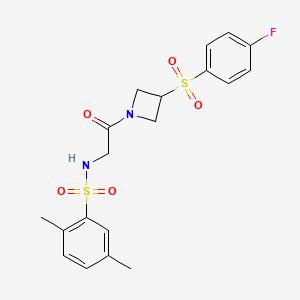

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide

Description

The compound N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl core linked via a 2-oxoethyl chain to a 2,5-dimethylbenzenesulfonamide group. While specific data on its biological activity or synthesis are absent in the provided evidence, its structural features align with azetidinone-based compounds known for antimicrobial and anticancer properties .

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S2/c1-13-3-4-14(2)18(9-13)29(26,27)21-10-19(23)22-11-17(12-22)28(24,25)16-7-5-15(20)6-8-16/h3-9,17,21H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDGGMYGQJSTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a sulfonamide group, an azetidine ring, and a fluorophenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its therapeutic effects.

- Cell Cycle Modulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : The compound has been linked to promoting apoptosis in tumor cells, enhancing its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | HepG2 | 1.30 | HDAC Inhibition | Potent against solid tumors |

| Study 2 | MCF7 | 0.85 | Apoptosis Induction | Induces G2/M phase arrest |

| Study 3 | A549 | 0.50 | Enzyme Inhibition | Impacts carbonic anhydrase activity |

Case Studies

- Antitumor Activity in HepG2 Cells : A study demonstrated that the compound exhibits significant antiproliferative effects on HepG2 liver cancer cells with an IC50 value of 1.30 µM. The study indicated that the compound's mechanism involves HDAC inhibition and subsequent promotion of apoptosis .

- Effects on MCF7 Breast Cancer Cells : Research involving MCF7 breast cancer cells showed that the compound could induce cell cycle arrest at the G2/M phase with an IC50 value of 0.85 µM. This suggests a potential application in breast cancer therapy .

- Inhibition of Carbonic Anhydrase in A549 Cells : The compound was also tested on A549 lung cancer cells, revealing an IC50 value of 0.50 µM for carbonic anhydrase inhibition. This finding highlights its potential utility in managing conditions influenced by carbonic anhydrase activity .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds with similar structural features exhibit promising antimicrobial properties . The presence of the sulfonyl group is particularly significant as it can enhance the compound's reactivity and biological profile.

- Mechanism of Action : Compounds related to N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide may inhibit bacterial enzyme functions, leading to cell death. This mechanism has been observed in various studies involving azetidine derivatives which display antibacterial activity against resistant strains of bacteria.

- Case Study : A study focused on azetidine derivatives demonstrated their effectiveness against common pathogens by targeting essential bacterial enzymes. The results indicated a significant reduction in bacterial growth, highlighting the potential of this compound as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer potential .

- In Vitro Studies : Preliminary studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, azetidine derivatives have demonstrated significant antiproliferative effects against breast cancer cells such as MCF-7 and MDA-MB-231 at nanomolar concentrations .

- Comparative Analysis : The following table summarizes the anticancer activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-amino-2-(2-(3-fluorophenyl)amino)-6-oxo... | Pyrimidine backbone with multiple functional groups | Moderate anticancer activity |

| 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)... | Azetidine core with sulfonyl group | Significant antiproliferative effects |

| 1-(4-Fluorophenyl)azetidin-2-one | Similar azetidine structure without sulfonyl | Limited biological activity |

Comparison with Similar Compounds

Structural Analog: N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide

Key Differences :

Antimicrobial Azetidinone Derivatives

Compound N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4 from ):

- Substituents: Features dual chloro groups on the azetidinone ring and benzamide linkage.

- Activity : Exhibited potent antimicrobial activity against bacterial and fungal strains, attributed to halogenated substituents enhancing electron-withdrawing effects and target binding .

- QSAR Insights: Topological indices (Balaban index, molecular connectivity) correlate with antimicrobial efficacy.

Anticancer Azetidinone Derivatives

Compound N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (Compound 17 from ):

- Substituents: Styryl group at the azetidinone 4-position.

- Activity : Demonstrated significant anticancer activity against MCF7 breast cancer cells, likely due to the styryl group enabling π-π interactions with cellular targets .

- Comparison : The target compound’s 4-fluorophenylsulfonyl group may offer distinct electronic effects but lacks the conjugated styryl moiety, suggesting divergent mechanisms of action.

Physicochemical Properties

*Estimated based on structural additions.

Research Implications and Limitations

- Activity Gaps: No direct biological data for the target compound are provided; inferences rely on structural analogs.

- QSAR Guidance : suggests topological parameters (e.g., Balaban index) are critical for activity, urging computational modeling to predict the target’s efficacy .

- Experimental Needs : Comparative assays against microbial and cancer cell lines are essential to validate hypotheses derived from substituent analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.